molecular formula C10H14N2O2 B11902312 3-Amino-4-(isopropylamino)benzoic acid CAS No. 284673-06-9

3-Amino-4-(isopropylamino)benzoic acid

Cat. No.: B11902312
CAS No.: 284673-06-9
M. Wt: 194.23 g/mol
InChI Key: VGFRRQNUXQDJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(isopropylamino)benzoic acid is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid, where the amino group is substituted at the 3rd position and the isopropylamino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(isopropylamino)benzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce environmental impact. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(isopropylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(isopropylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(isopropylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(isopropylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

284673-06-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-4-(propan-2-ylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,11H2,1-2H3,(H,13,14)

InChI Key

VGFRRQNUXQDJFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.